Tert-butyl (3-hydroxy-2-methylpropyl)carbamate
Overview
Description
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is an organic compound with the molecular formula C9H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 3-hydroxy-2-methylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit certain enzymes, suggesting that this compound may interact with its targets in a similar manner .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For instance, it has been observed to interact with enzymes involved in the synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and subsequent catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes that play crucial roles in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, the compound prevents the aggregation of amyloid beta peptides, thereby influencing cellular processes related to neurodegeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the compound’s interaction with β-secretase involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from cleaving its substrate . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving hydrolysis, oxidation, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylpropylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates or other derivatives.
Scientific Research Applications
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the 3-hydroxy-2-methylpropyl group.
Tert-butyl (3-hydroxypropyl)carbamate: Similar but with a different substitution pattern on the propyl group.
Tert-butyl (3-hydroxy-2-methoxypropyl)carbamate: Similar but with a methoxy group instead of a methyl group.
Uniqueness: Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the propyl chain. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465397 | |
Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480451-99-8 | |
Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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